1-{2,5-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-PHENYLETHYL)PIPERAZINE
Overview
Description
1-{2,5-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-PHENYLETHYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant roles in medicinal chemistry and material science due to their unique structural properties and biological activities .
Preparation Methods
The synthesis of 1-{2,5-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-PHENYLETHYL)PIPERAZINE involves multiple steps. One common synthetic route includes the reaction of 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine with 4-(2-phenylethyl)piperazine under specific conditions . Industrial production methods often utilize microwave irradiation or heating methods to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Major Products: The major products formed depend on the specific reagents and conditions used, but typically include substituted pyrazolo[1,5-a]pyrimidines.
Scientific Research Applications
1-{2,5-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-PHENYLETHYL)PIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor by binding to the active sites of these targets, thereby blocking their activity. The pathways involved include signal transduction pathways that are crucial for cell growth and proliferation .
Comparison with Similar Compounds
1-{2,5-DIMETHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}-4-(2-PHENYLETHYL)PIPERAZINE is unique due to its specific structural features and biological activities. Similar compounds include:
2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine: Known for its anticancer potential.
Pyrazolo[1,5-a]pyrimidine derivatives: Studied for their enzymatic inhibitory activity and potential use in drug design.
Properties
IUPAC Name |
2,5-dimethyl-3-phenyl-7-[4-(2-phenylethyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5/c1-20-19-24(30-17-15-29(16-18-30)14-13-22-9-5-3-6-10-22)31-26(27-20)25(21(2)28-31)23-11-7-4-8-12-23/h3-12,19H,13-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSZNHBZEAJGHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CCC4=CC=CC=C4)C)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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